Product packaging for Methyl 4-fluoro-3-methylbenzoate(Cat. No.:CAS No. 180636-50-4)

Methyl 4-fluoro-3-methylbenzoate

Cat. No.: B068174
CAS No.: 180636-50-4
M. Wt: 168.16 g/mol
InChI Key: OCDIFIYFPFLAOU-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzoate is a high-purity organic building block of significant interest in medicinal chemistry and materials science. This compound, an ester derivative of a fluorinated and methyl-substituted benzoic acid, serves as a versatile synthetic intermediate. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical development where the 4-fluoro-3-methyl substitution pattern is a critical pharmacophore. Researchers utilize this compound to construct active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals. The fluorine atom introduces enhanced metabolic stability, lipophilicity, and bioavailability to the final target molecules, while the methyl group can influence steric and electronic properties. The methyl ester functional group is a common synthetic handle, readily undergoing hydrolysis to the corresponding carboxylic acid, transesterification, or serving as a directing group in metal-catalyzed cross-coupling reactions. This makes this compound an indispensable reagent for exploring structure-activity relationships (SAR) and for the efficient construction of diverse chemical libraries in drug discovery programs. It is characterized by GC-MS, NMR, and HPLC to ensure identity and high purity, making it a reliable choice for demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B068174 Methyl 4-fluoro-3-methylbenzoate CAS No. 180636-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDIFIYFPFLAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596286
Record name Methyl 4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180636-50-4
Record name Methyl 4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for Methyl 4 Fluoro 3 Methylbenzoate

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For Methyl 4-fluoro-3-methylbenzoate, this is most commonly achieved by starting with its carboxylic acid precursor, 4-fluoro-3-methylbenzoic acid. Several methods are available for this esterification process.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The most common method for synthesizing methyl benzoates is the Fischer-Speier esterification. researchgate.net This equilibrium-driven process typically involves heating the carboxylic acid (4-fluoro-3-methylbenzoic acid) in an excess of methanol (B129727) with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.nettcu.edu Le Chatelier's principle is leveraged by using an excess of methanol to drive the reaction towards the product ester. tcu.edu

Alternative reagents can also facilitate this transformation. For instance, thionyl chloride can be used to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol. This approach was demonstrated in the synthesis of the analogous Methyl 4-fluoro-3-hydroxybenzoate, where 4-fluoro-3-hydroxy-benzoic acid was treated with thionyl chloride in methanol. In recent years, heterogeneous solid acid catalysts have gained traction as more environmentally benign alternatives to mineral acids. ijstr.orgepa.gov Phosphoric acid-modified Montmorillonite K-10 clay, for example, has been shown to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions, accommodating both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov

Comparison of Direct Esterification Methods

MethodCatalyst/ReagentKey FeaturesRelevant Analogue Synthesis
Fischer-Speier EsterificationConcentrated H₂SO₄Equilibrium process; requires excess alcohol to maximize yield. researchgate.nettcu.eduMethyl 4-fluoro-3-nitrobenzoate (90% yield).
Acyl Chloride FormationThionyl Chloride (SOCl₂)Proceeds via a highly reactive intermediate; often provides high yields.Methyl 4-fluoro-3-hydroxybenzoate.
Solid Acid CatalysisPhosphoric acid-modified Montmorillonite K-10 (PMK)Solvent-free conditions; reusable catalyst; environmentally friendly. ijstr.orgepa.govVarious substituted methyl benzoates. ijstr.org
Tin(II) CatalysisTin(II) compoundsEffective for bulkier alcohols; catalyst removed by simple filtration. google.comBenzoic esters with C7-C13 alkoxy groups. google.com

Transesterification Processes

Transesterification is another viable pathway for forming methyl esters. This process involves the conversion of one ester into another by reaction with an alcohol. To synthesize this compound, one could start with a different alkyl ester of 4-fluoro-3-methylbenzoic acid (e.g., the ethyl or benzyl (B1604629) ester) and react it with methanol in the presence of a suitable catalyst.

A range of catalysts have been developed for the transesterification of benzoate esters. Titanate catalysts, such as tetrabutyl titanate, have demonstrated high activity, achieving conversions of up to 100% in the synthesis of benzyl benzoate from methyl benzoate. acs.org Zinc compounds are also known to effectively catalyze the transesterification of alkyl benzoates. google.com More advanced catalytic systems include maghemite-ZnO nanoparticles, which have been used to catalyze the transesterification of methyl benzoate with 1-propanol, achieving high yields under solvent-free conditions. researchgate.net Although these examples often describe the synthesis of larger esters from methyl benzoate, the reversible nature of the reaction means these catalysts are also applicable for the synthesis of the methyl ester from a larger alkyl ester by using a large excess of methanol.

Catalysts for Benzoate Transesterification

Catalyst SystemExample ReactionTypical ConditionsReference
Titanates (e.g., Tetrabutyl titanate)Methyl benzoate to Benzyl benzoate195 °C acs.orgacs.org
Zinc Compounds (e.g., Zinc acetate)Methyl benzoate to 2-Ethylhexyl benzoateHigh temperature (140-250 °C) google.com
Maghemite-ZnO NanoparticlesMethyl benzoate to Propyl benzoate150 °C, solvent-free researchgate.net

Precursor Reactivity and Transformation: From 4-Fluoro-3-methylbenzoic Acid to its Methyl Ester

The direct precursor, 4-fluoro-3-methylbenzoic acid, is a versatile building block for synthesizing active pharmaceutical ingredients (APIs). ossila.com Its carboxylic acid group undergoes the standard reactions expected of benzoic acids, with esterification being a primary transformation. ossila.comossila.com The presence of the fluoro and methyl groups on the aromatic ring does not significantly hinder the reactivity of the carboxylic acid function.

The synthesis of the target methyl ester from 4-fluoro-3-methylbenzoic acid is a straightforward application of the direct esterification methods described. For example, a procedure analogous to the synthesis of methyl 4-fluoro-3-nitrobenzoate would involve refluxing the acid in methanol with a catalytic amount of sulfuric acid, which is expected to yield the desired product in high yield. Similarly, converting the acid to 4-fluoro-3-methylbenzoyl chloride with a reagent like thionyl chloride or oxalyl chloride, followed by the addition of methanol, would also be a highly effective route to the final product. sigmaaldrich.com

Functionalization Strategies for the Aromatic Ring

An alternative synthetic approach involves constructing the substituted aromatic ring by introducing the functional groups onto a simpler precursor.

Introduction of Fluorine Substituents

The fluorine atom can be introduced onto a pre-existing 3-methylbenzoic acid or ester scaffold. Classical methods for aromatic fluorination include the Balz-Schiemann reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride (B91410), often using tetrafluoroborate. wikipedia.org

More modern methods offer greater control and milder conditions. Palladium-catalyzed electrophilic fluorination has emerged as a powerful tool for C-H bond functionalization. nih.gov Using a directing group, this strategy allows for the regioselective installation of a fluorine atom ortho to the directing group. For a precursor like 3-methylbenzoic acid, the carboxylic acid itself can direct the fluorination to the C2 or C6 position. To achieve the desired 4-fluoro substitution pattern on a 3-methyl benzoic acid derivative, a different synthetic logic, such as starting from a precursor that already contains the fluorine atom (e.g., m-fluorotoluene), might be employed. google.com For instance, a Friedel-Crafts acylation of m-fluorotoluene can lead to isomers that are then converted to the corresponding benzoic acids. google.com

Methyl Group Functionalization Reactions (e.g., Benzylic Halogenation)

While not a direct route to the title compound, functionalization of the methyl group on the pre-formed aromatic ring is an important reaction for creating analogues and more complex derivatives. The methyl group of 4-fluoro-3-methylbenzoic acid and its esters is susceptible to free-radical halogenation at the benzylic position. ossila.com

This reaction is typically carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV irradiation. This selectively brominates the methyl group to form a benzylic bromide. This resulting brominated product is a valuable synthetic intermediate, as the bromine can be readily displaced by a variety of nucleophiles or used in cross-coupling reactions to build more complex molecules. ossila.comprepchem.com This highlights the synthetic utility of the methyl group as a handle for further diversification of the this compound scaffold. ossila.com

Ortho- and Para-Substituted Isomer Differentiation and Purification

The synthesis of this compound is often accompanied by the formation of its isomers, particularly the ortho-substituted isomer, Methyl 2-fluoro-5-methylbenzoate, and the para-substituted isomer, Methyl 3-fluoro-4-methylbenzoate. The similar physical properties of these isomers, such as their boiling points, make their separation a significant challenge.

The boiling points of ortho- and para-isomers of chlorotoluene, for example, are very close, making their separation by simple distillation difficult and requiring high-efficiency fractional distillation columns. youtube.com A similar challenge can be anticipated for the isomers of methyl fluoromethylbenzoate.

Crystallization is a powerful technique for isomer separation. A historical patent for the separation of ortho-, meta-, and para-phenylphenols demonstrates a strategy involving fractional distillation to remove the ortho-isomer, followed by selective crystallization of the para-isomer from a suitable solvent. google.com This approach, which relies on differences in solubility between the isomers, could be adapted for the purification of this compound. The choice of solvent is critical, as it must selectively dissolve one isomer while allowing the other to crystallize.

For analytical differentiation, modern spectroscopic techniques are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can distinguish between ortho, meta, and para isomers based on the number of unique signals and the coupling patterns of the aromatic protons.

Advanced separation techniques such as preparative High-Performance Liquid Chromatography (HPLC) can also be employed for the purification of isomers on a laboratory scale. For isomeric alkaloids, countercurrent chromatography has been successfully used for preparative separation. hazenresearch.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of greener solvents and catalysts, and the optimization of reaction efficiency to minimize waste.

The Fischer esterification, while a classic method, can be made greener by replacing traditional mineral acid catalysts with solid acid catalysts. tcu.edu Heterogeneous catalysts, such as H3PO4 supported on TiO2-ZrO2, have been shown to be effective for the esterification of aromatic acids. scispace.comkoreascience.kr These solid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. scispace.com Iron oxide nanoparticles supported on mesoporous materials have also been demonstrated as efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids. nih.gov

Solvent selection is another critical aspect of green synthesis. Traditional solvents used in organic synthesis, such as dichloromethane (B109758) and N,N-dimethylformamide (DMF), have significant environmental and health concerns. rsc.org The development of solvent-reagent selection guides aims to identify safer and more sustainable alternatives. rsc.org For esterification reactions, conducting the reaction under solvent-free conditions, where the alcohol reactant also serves as the solvent, is an excellent green strategy. scispace.comkoreascience.krnih.gov

The efficiency of a chemical process can be quantitatively assessed using various green chemistry metrics. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). These metrics provide a holistic view of the sustainability of a reaction by considering not only the yield of the desired product but also the amount of waste generated.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy (AE) A measure of the proportion of reactant atoms that are incorporated into the final product.Optimizing the synthesis of 4-fluoro-3-methylbenzoic acid to have high atom economy is a key goal.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the isolated product.This metric accounts for both yield and atom economy, providing a more realistic measure of the reaction's efficiency.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (reactants, solvents, catalysts) to the mass of the final product.A low PMI indicates a more sustainable process with less waste.
E-Factor The mass of waste produced per unit mass of product.A lower E-factor signifies a greener process.

This table provides an overview of key green chemistry metrics and their application to the synthesis of this compound.

Scale-Up Considerations for Laboratory to Industrial Synthesis

The transition of the synthesis of this compound from the laboratory bench to an industrial scale presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the management of reaction exotherms. The Friedel-Crafts acylation, a potential first step in the synthesis of the precursor 4-fluoro-3-methylbenzoic acid, is often highly exothermic. On a large scale, inefficient heat dissipation can lead to temperature runaway and potential hazards. Therefore, robust cooling systems and careful control of reagent addition rates are critical.

Mixing is another crucial factor that can significantly impact reaction outcomes upon scale-up. Inadequate mixing in large reactors can lead to localized "hot spots," reduced yields, and increased impurity formation. The choice of reactor design and agitation system is therefore paramount. Pilot plant studies are essential to validate the scalability of the mixing parameters. researchgate.netcsic.esddpsinc.com

The purification of the final product and the separation of isomers become more complex at an industrial scale. While laboratory-scale purifications might rely on techniques like preparative chromatography, these are often not economically feasible for large-scale production. Industrial purification of benzoate esters typically involves a series of steps including neutralization of acidic catalysts, washing, and distillation. chemicalbook.com Fractional distillation under reduced pressure is a common method for separating components with close boiling points. google.com Crystallization, as discussed in the isomer separation section, is also a key industrial purification technique.

The choice of raw materials and their availability at a commercial scale is another critical factor. The cost and supply chain of starting materials like 2-fluorotoluene (B1218778) need to be carefully evaluated.

Finally, waste management is a significant concern in industrial synthesis. The development of processes that minimize waste generation, as guided by the principles of green chemistry, is not only environmentally responsible but also economically advantageous. This includes the recycling of solvents and the use of recoverable catalysts.

ParameterLaboratory ScaleIndustrial ScaleChallenges in Scale-Up
Reaction Volume Milliliters to LitersHundreds to Thousands of LitersHeat and mass transfer limitations, mixing efficiency.
Heat Transfer High surface area to volume ratio, efficient heating/coolingLower surface area to volume ratio, potential for hot spotsRequires robust cooling systems and careful process control.
Mixing Stir bars, overhead stirrersLarge impellers, bafflesEnsuring homogeneity, avoiding localized concentration gradients.
Purification Chromatography, simple distillationFractional distillation, crystallization, extractionEconomic feasibility, handling large volumes of material.
Safety Fume hood, personal protective equipmentProcess safety management, hazard and operability (HAZOP) studiesManaging large quantities of potentially hazardous materials.

This interactive table highlights the key differences and challenges in scaling up the synthesis of this compound from the laboratory to an industrial setting.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Fluoro 3 Methylbenzoate

Reactivity of the Ester Moiety

The methyl ester group is a primary site for nucleophilic acyl substitution and reduction reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Ester hydrolysis is a fundamental reaction typically catalyzed by acid or base. In base-catalyzed hydrolysis, also known as saponification, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol (B129727).

While specific kinetic studies on the hydrolysis of Methyl 4-fluoro-3-methylbenzoate are not extensively documented, the rate can be inferred from related compounds. For instance, studies on the hydrolysis of various benzoate (B1203000) esters show that electron-withdrawing groups on the aromatic ring can accelerate the rate of hydrolysis by further polarizing the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease the rate. In this compound, the fluorine atom is an electron-withdrawing group, while the methyl group is electron-donating. Their combined electronic influence on the ester's carbonyl carbon would determine the precise hydrolysis rate relative to unsubstituted methyl benzoate. Kinetic investigations on similarly complex esters confirm that the reaction proceeds via the formation of tetrahedral intermediates. researchgate.net

Table 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

Step Description
1 Nucleophilic attack by hydroxide ion on the carbonyl carbon.
2 Formation of a tetrahedral intermediate.
3 Elimination of the methoxide leaving group.

| 4 | Proton transfer to form the carboxylate and methanol. |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of a new alcohol (R'-OH) then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol (methanol) is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the incoming alcohol (alkoxide, R'-O⁻), acts as a nucleophile. It attacks the ester carbonyl to form a tetrahedral intermediate, which then expels the original alkoxide (methoxide, CH₃O⁻) to yield the new ester.

For this compound, these pathways would allow for its conversion into other esters (e.g., ethyl, propyl) by reaction with the corresponding alcohol under appropriate catalytic conditions.

The ester moiety of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates a methoxide-aluminum species. A second hydride ion then attacks the resulting aldehyde intermediate, which, after an acidic workup, yields the primary alcohol, (4-fluoro-3-methylphenyl)methanol. uni.luyoutube.com The related 4-fluoro-3-methylbenzoic acid can also be reduced to this alcohol, indicating the general feasibility of this transformation on this molecular scaffold. ossila.com

Aromatic Ring Reactivity

The reactivity of the aromatic ring is dictated by the directing and activating or deactivating effects of the existing substituents: the methyl group (-CH₃), the fluorine atom (-F), and the methyl ester group (-COOCH₃).

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The position of substitution is determined by the combined influence of the attached groups. unizin.orglibretexts.org

The directing effects of the substituents on this compound are summarized below:

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C2 and C6). libretexts.org

Fluoro Group (-F): A deactivating group (due to its strong inductive effect) that directs ortho and para (C3 and C5). Halogens are unique in being deactivating yet ortho/para-directing. unizin.orglibretexts.org

Methyl Ester Group (-COOCH₃): A deactivating group that directs meta (C3 and C5). unizin.orglibretexts.org

| C6 | - | Para (Activating) | - | Favored. Activated by -CH₃. |

Based on this analysis, electrophilic substitution is most likely to occur at the C2 and C6 positions. These positions are activated by the electron-donating methyl group and are not electronically disfavored by the other substituents. The C5 position is directed by both the ester and fluoro groups, but substitution here would be sterically hindered and electronically disfavored compared to C2 and C6. youtube.com

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atom can serve as a leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the expulsion of the fluoride (B91410) ion.

The methyl ester group is electron-withdrawing and thus activates the ring towards nucleophilic attack. However, its position meta to the fluorine atom is suboptimal. Resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the electron-withdrawing group is ortho or para to the site of attack, as this allows the charge to be delocalized onto the substituent. libretexts.org When the group is meta, this direct delocalization is not possible. Therefore, while NAS at the C4 position is mechanistically possible, this compound would be expected to be significantly less reactive than compounds like 4-fluoro-1-nitrobenzene, where the powerful nitro group is para to the fluorine, providing strong activation. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Role in Article
This compound Primary subject of the article.
Methanol Product of hydrolysis and transesterification.
Methyl benzoate Comparative compound for hydrolysis.
(4-fluoro-3-methylphenyl)methanol Product of ester reduction.
4-fluoro-3-methylbenzoic acid Precursor/related compound for reduction.
Lithium aluminum hydride Reducing agent.

Reactivity of the Methyl Group

The methyl group attached to the benzene ring of this compound is a site of significant chemical reactivity. Its benzylic position makes the C-H bonds weaker and more susceptible to radical abstraction, paving the way for a range of functionalization and oxidation reactions.

Side-Chain Functionalization and Derivatization

The primary method for the functionalization of the methyl group in compounds analogous to this compound is through free-radical halogenation, most commonly bromination. This reaction serves as a gateway to further derivatization.

A closely related compound, ethyl 3-fluoro-4-methyl-benzoate, undergoes benzylic bromination to yield ethyl 3-fluoro-4-bromomethylbenzoate. prepchem.com This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under reflux in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either NBS or Br2 generated in situ) to form the brominated product and regenerate a bromine radical, thus propagating the chain.

The resulting methyl 4-fluoro-3-(bromomethyl)benzoate is a versatile intermediate. The bromine atom, being a good leaving group, can be readily displaced by various nucleophiles to introduce a wide array of functional groups. For instance, it can be used in the synthesis of more complex molecules through reactions such as nucleophilic substitution or the formation of organometallic reagents.

Reagent/ConditionProductReaction Type
N-Bromosuccinimide (NBS), Radical InitiatorMethyl 4-fluoro-3-(bromomethyl)benzoateFree-Radical Bromination
Nucleophiles (e.g., CN-, OR-, N3-)Various substituted derivativesNucleophilic Substitution

Oxidative Transformations

The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid functionality onto an aromatic ring.

Potassium permanganate (KMnO4) is a powerful oxidizing agent frequently employed for this purpose. The reaction is typically carried out in an aqueous solution, often under basic or acidic conditions, and requires heating. The mechanism of this oxidation is complex but is believed to involve the initial attack of the permanganate ion on the C-H bonds of the methyl group. This leads to a series of oxidative steps, ultimately cleaving the C-H bonds and forming a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid. In the case of this compound, this oxidation would yield 4-fluoro-3-(methoxycarbonyl)benzoic acid.

It is important to note that the ester group is generally stable under these conditions, although harsh reaction conditions could potentially lead to its hydrolysis. The benzene ring itself is resistant to oxidation by KMnO4 due to its aromatic stability.

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)4-fluoro-3-(methoxycarbonyl)benzoic acid
Chromic Acid (H2CrO4)4-fluoro-3-(methoxycarbonyl)benzoic acid

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom at the 4-position of the benzene ring exerts a significant influence on the reactivity of the benzylic methyl group through a combination of inductive and resonance effects. Understanding these effects is crucial for predicting reaction outcomes and controlling selectivity.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect decreases the electron density of the benzene ring and, to a lesser extent, the benzylic carbon. A lower electron density at the benzylic position could potentially disfavor the formation of a positively charged intermediate or transition state.

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring through a resonance effect (+M effect). This resonance effect is most pronounced at the ortho and para positions. In the case of this compound, the fluorine is para to one of the carbons of the ring but meta to the methyl group. However, its electronic influence is still felt throughout the aromatic system.

In the context of free-radical bromination, the stability of the intermediate benzylic radical is a key determinant of the reaction rate. The fluorine atom's influence on the stability of the 4-fluoro-3-methylbenzyl radical is complex. The strong -I effect of fluorine can be destabilizing for an electron-deficient radical center. However, the +M effect can contribute to delocalizing the radical, offering some stabilization. The net effect is a balance of these opposing influences. Studies on the stability of substituted benzyl (B1604629) radicals have shown that electron-withdrawing groups can have a complex effect on radical stability.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the rates and equilibria of reactions of benzene derivatives. For the benzylic bromination of substituted toluenes, a Hammett plot of the logarithm of the relative reaction rates versus the substituent constant (σ) can provide insights into the electronic demands of the transition state. The positive σ value for a para-fluoro substituent indicates that it is an electron-withdrawing group, which would be expected to slightly decrease the rate of benzylic bromination compared to toluene by destabilizing the developing positive charge in the transition state.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For Methyl 4-fluoro-3-methylbenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides unambiguous evidence for its structure.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the methyl group on the benzene (B151609) ring.

The aromatic region would show a complex pattern due to the substitution pattern. The proton at position 2 (H-2), being ortho to the electron-withdrawing carbomethoxy group, would appear at the most downfield position. The proton at position 5 (H-5) would be split by the adjacent fluorine atom and the meta proton (H-6). The proton at position 6 (H-6) would show coupling to both H-5 and the fluorine atom.

The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) would also present as a singlet, but at a more upfield position, generally around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~7.8-8.0d~8.0 (³JH-H)
H-5~7.6-7.8dd~8.0 (³JH-H), ~4.0 (⁴JH-F)
H-6~7.1-7.3t~8.0 (³JH-H), ~8.0 (³JH-F)
-OCH₃~3.9s-
Ar-CH₃~2.4s-

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing significantly downfield. The aromatic carbons will resonate in the typical range of 110-165 ppm, with their specific shifts influenced by the attached fluorine, methyl, and carbomethoxy groups. The carbon atom directly bonded to the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~166
C-1~128
C-2~130
C-3~135 (d, JC-F)
C-4~162 (d, ¹JC-F ≈ 250 Hz)
C-5~125 (d, JC-F)
C-6~115 (d, JC-F)
-OCH₃~52
Ar-CH₃~15

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single resonance is expected. The chemical shift of this fluorine signal will be influenced by the electronic effects of the para-carbomethoxy and meta-methyl substituents. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:

The methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the quaternary aromatic carbon C-1.

The aromatic proton H-2 to the carbonyl carbon (C=O) and C-6.

The methyl protons (Ar-CH₃) to the aromatic carbons C-2, C-3, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The calculated exact mass of this compound (C₉H₉FO₂) is 168.0586. An experimental HRMS measurement would be expected to be in very close agreement with this value, confirming the molecular formula.

The mass spectrum would also exhibit characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z 168. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 137, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 109.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a typical Electron Ionization (EI) mass spectrum, "this compound" (molar mass: 168.16 g/mol ) would first be ionized to form the molecular ion [M]•+ at m/z 168. Subsequent fragmentation of this molecular ion in a collision cell provides a roadmap to its structure.

The fragmentation of aromatic esters is well-characterized. acs.orgwhitman.edu The most common fragmentation pathways involve cleavages adjacent to the carbonyl group. miamioh.edulibretexts.org For "this compound", the primary fragmentation steps are predicted as follows:

Loss of the Methoxy Radical (•OCH₃): The most prominent fragmentation is the α-cleavage leading to the loss of the methoxy radical (•OCH₃, mass = 31). This results in the formation of the 4-fluoro-3-methylbenzoyl cation, a resonance-stabilized acylium ion, which would appear as a strong peak at m/z 137. whitman.edu This is often the base peak in the mass spectra of methyl benzoates. youtube.com

[C₉H₉FO₂]•+ → [C₈H₆FO]+ + •OCH₃

m/z 168 → m/z 137

Loss of Carbon Monoxide (CO): The acylium ion at m/z 137 can further fragment by losing a neutral molecule of carbon monoxide (CO, mass = 28). This would produce a fluorotolyl cation at m/z 109.

[C₈H₆FO]+ → [C₇H₆F]+ + CO

m/z 137 → m/z 109

Other Fragmentation: Less common fragmentation pathways can also occur. The loss of a fluorine atom or the entire ester group can lead to other smaller fragments, but these are generally of much lower intensity. The presence of the stable aromatic ring means that the molecular ion peak, while potentially weak, is typically observable. libretexts.org

The precise fragmentation pattern is confirmed by selecting the parent ion (m/z 168) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum, which would show intense signals at m/z 137 and 109.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Neutral Loss
168[C₈H₆FO]⁺137•OCH₃
137[C₇H₆F]⁺109CO

Chromatographic Coupling with MS (e.g., GC-MS, LC-QTOF-MS) for Mixture Analysis

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of individual components within a complex mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like "this compound".

In a typical GC-MS analysis, a sample mixture is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. drawellanalytical.com For aromatic esters, a non-polar or semi-polar capillary column, such as one coated with a polysiloxane derivative (e.g., 5% phenyl-methylpolysiloxane), is commonly used. mdpi.com

The retention time (RT) of "this compound" would be influenced by its polarity and molecular weight. rsc.org When analyzing a mixture of isomers, such as other fluoromethylbenzoate derivatives, their elution order would depend on the subtle differences in their dipole moments and boiling points. Generally, compounds with higher polarity exhibit longer retention times on polar columns, while boiling point is a dominant factor on non-polar columns. drawellanalytical.com For instance, in the analysis of fluorobenzoic acid methyl esters, various isomers can be effectively separated and quantified. nih.govnih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for positive identification of "this compound" in a mixture by matching both its retention time and its mass spectrum against a known standard. This dual confirmation provides a very high degree of analytical certainty. For more complex matrices or when higher mass accuracy is needed, techniques like Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) can be employed, offering superior resolution and sensitivity.

Table 2: Hypothetical GC-MS Parameters for Analysis

ParameterValue/Type
GC System Gas Chromatograph with Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of "this compound" would exhibit several characteristic absorption bands.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1720-1730 cm⁻¹. brainly.com The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated ester. The C-O single bond stretches of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. brainly.com

Vibrations associated with the substituted aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. The C-F stretching vibration gives rise to a strong, characteristic band, typically found in the 1250-1000 cm⁻¹ region. The C-H bonds of the methyl group (both the aromatic substituent and the ester) will show stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3100-3000Medium
C-H StretchMethyl (CH₃)2960-2850Medium
C=O StretchEster1730-1720Strong
C=C StretchAromatic Ring1610, 1580, 1490Medium-Strong
C-O StretchEster (Acyl-O)1300-1200Strong
C-F StretchFluoroaromatic1250-1100Strong
C-O StretchEster (O-Alkyl)1150-1050Strong
C-H BendAromatic (out-of-plane)900-800Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For "this compound", the symmetric vibrations of the molecule are expected to be particularly Raman active. The symmetric "breathing" mode of the benzene ring, where all C-C bonds stretch and contract in phase, typically gives a very strong Raman signal. nih.gov This is often found near 1000 cm⁻¹. While the C=O stretch is strong in both IR and Raman, the C-C single bond stretches and symmetric C-H bending modes will also be more prominent in the Raman spectrum compared to their IR signals.

In contrast, the asymmetric C-O-C stretch of the ester and the C-F stretch, which are strong in the IR spectrum due to their large dipole moment change, would likely show weaker intensity in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. aip.orgresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide exact bond lengths, bond angles, and details of the intermolecular interactions that govern how the molecules pack together in the crystal lattice.

While a specific crystal structure for "this compound" is not publicly available, its solid-state structure can be inferred from related compounds. nih.gov The molecule is expected to be largely planar, with a small dihedral angle between the plane of the aromatic ring and the ester group. The crystal packing would be dictated by a combination of weak intermolecular forces, such as van der Waals interactions and potential C-H···O or C-H···F hydrogen bonds.

The packing of substituted aromatic compounds often falls into common motifs like herringbone or π-stacking (sandwich or parallel-displaced) arrangements. mdpi.comresearchgate.netsciencenet.cn The presence of the fluorine and methyl substituents on the benzene ring will influence the electronic distribution and steric profile, which in turn affects the preferred packing arrangement to maximize crystal stability. rsc.org A full crystallographic analysis would yield precise data on unit cell dimensions, space group, and atomic coordinates, providing an unambiguous confirmation of the molecular structure.

Exploration in Medicinal Chemistry and Pharmaceutical Sciences

Design and Synthesis of Methyl 4-fluoro-3-methylbenzoate Derivatives with Potential Bioactivity

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester and methyl groups, along with the aromatic ring, can be readily modified, allowing for the creation of a library of derivatives. The parent compound, 4-fluoro-3-methylbenzoic acid, is recognized as a versatile building block for active pharmaceutical ingredients (APIs). chemimpex.comossila.com Its functional groups can be used directly or easily converted into others for various chemical reactions. ossila.com

For instance, the carboxylic acid group of the parent acid can be attached to molecular scaffolds, while the methyl group can be functionalized, such as through benzylic bromination, to enable the synthesis of bicyclic heterocycles. ossila.com One notable example derived from this scaffold is an imidazopyridine analogue which has demonstrated potent activity as an anticoccidial agent. ossila.com

Similarly, synthetic strategies have been developed for related fluorinated nitroaromatics. In one study, 4-fluoro-3-nitrobenzoic acid underwent conversion to its benzoyl chloride form, which was then used in an amide synthesis to produce a series of derivatives. nih.gov Subsequent substitution of the aryl fluoride (B91410) and hydrolysis of the ester group yielded the final target compounds designed as potential antibacterials. nih.gov These synthetic routes highlight the adaptability of the fluorinated benzoate (B1203000) core structure for generating novel compounds with potential bioactivity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For analogues derived from scaffolds related to this compound, SAR investigations have yielded critical insights into the features required for biological activity.

In a study focused on developing new antibacterials, researchers synthesized a series of compounds and evaluated how structural modifications influenced their antimicrobial efficacy. nih.gov Key findings from this research revealed:

Linker Modification : Replacing a carbonyl linker with an amide linker resulted in a fourfold increase in antimicrobial activity. nih.gov

Isomeric Position : The position of substituents was critical. Moving a benzoic acid group from the ortho- to the meta- or para- position on an amide linker led to a reduction in activity. nih.gov

Ring Substitution : A 3,4-dichlorobenzene ring was found to be superior to a 2-aminobenzene ring for antimicrobial activity when a carbonyl linker was present. nih.gov

These findings underscore the importance of the spatial arrangement and electronic nature of different moieties within the molecule for effective interaction with the biological target.

Table 1: Interactive Data on Structure-Activity Relationship of Antimicrobial Analogues nih.gov

Compound Modification Linker Type Benzoic Acid Position Observed Antimicrobial Activity
Reference Compound Carbonyl Ortho Base Activity
Analogue 1 Amide Ortho 4x Increase
Analogue 2 Amide Meta Reduced
Analogue 3 Amide Para Reduced

Note: This table is based on qualitative and quantitative findings described in the cited research. nih.gov

Role as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound and its parent acid are valuable intermediates in the synthesis of various APIs due to their specific chemical features. chemimpex.comossila.com The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for further chemical elaboration. chemimpex.compsu.edu This makes the scaffold suitable for developing drugs across different therapeutic areas.

The 4-fluoro-3-methylbenzoic acid structure is utilized as an intermediate in the creation of novel anti-inflammatory agents. chemimpex.compsu.edu The development of new anti-inflammatory drugs often involves incorporating fluorinated moieties to improve the pharmacological properties of the molecule. Researchers have explored incorporating fluorobenzothiazole moieties into thiadiazole structures to create compounds for screening as potential anti-inflammatory agents. psu.edu

In the field of oncology, this chemical framework serves as a building block for pharmaceuticals designed to treat cancer. chemimpex.com The unique properties of the fluorinated and methylated benzene (B151609) ring can be incorporated into larger, more complex molecules that target specific pathways involved in cancer progression. chemimpex.com For example, modern drug discovery paradigms include designing molecules that can simultaneously inhibit multiple targets, such as phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), and scaffolds like this compound are potential starting points for such complex syntheses. nih.gov

The value of fluorine in antimicrobial drug design is well-established, most notably in the fluoroquinolone class of antibiotics, where a fluorine atom at the 6-position dramatically improves antibacterial activity. mdpi.com The scaffold of this compound is therefore a highly relevant starting material for new antimicrobial agents. Research has shown that derivatives of the closely related 4-fluoro-3-methylbenzoic acid can yield compounds with potent anticoccidial activity. ossila.com Furthermore, extensive research on related fluorinated benzoic acids has led to the discovery of novel antibacterials that function by inhibiting the interaction between bacterial RNA polymerase and sigma factors. nih.gov

The design of new local anesthetics has also benefited from the incorporation of fluorine-substituted aromatic rings. A series of fluoro-substituted analogues of the drug imipramine (B1671792) were synthesized and evaluated for local anesthetic activity, with some showing potency and duration of action comparable to lidocaine (B1675312). nih.gov In another study, thirty fluoro-substituted lidocaine analogues were synthesized and tested, with several displaying significant potency. researchgate.net The lipophilicity and electronic character imparted by the fluoro and methyl groups in the this compound structure are desirable features for molecules designed to interact with nerve cell membranes and ion channels, making it a promising scaffold for developing novel local anesthetics. researchgate.netnih.gov

Prodrug Design Strategies Incorporating the Benzoate Moiety

The benzoate moiety is a fundamental structural component frequently employed in medicinal chemistry for the design of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. uef.fibgu.ac.il This strategy is a powerful tool to overcome undesirable physicochemical, pharmacokinetic, or pharmacodynamic properties of a drug, such as poor solubility, chemical instability, rapid metabolism, inadequate site-specific delivery, and local irritation. uef.fibgu.ac.il The ester functionality, a key feature of benzoate derivatives, is particularly amenable to creating prodrugs due to its susceptibility to hydrolysis by ubiquitous esterase enzymes in the body, leading to the predictable release of the active drug. scirp.orgacs.org

While specific research on "this compound" in prodrug applications is not extensively documented in publicly available literature, its structural features—a substituted benzoate ester—allow for the extrapolation of several well-established prodrug design strategies. The principles governing the use of other benzoate esters as promoieties (the part of the prodrug that is cleaved off) can be directly applied to understand how this specific compound could be theoretically utilized.

One of the most common applications of the benzoate moiety in prodrug design is to temporarily mask a polar functional group, such as a carboxylic acid or a hydroxyl group, on a parent drug molecule. This esterification increases the lipophilicity of the drug, which can significantly enhance its ability to permeate biological membranes and improve oral absorption. scirp.orgnih.gov For instance, the carboxylic acid group of many nonsteroidal anti-inflammatory drugs (NSAIDs) is a primary cause of gastric irritation. nih.govnih.gov By converting this acidic group into a benzoate ester, the irritating potential can be masked until the prodrug is absorbed and subsequently hydrolyzed in the systemic circulation to release the active NSAID. nih.govnih.gov

Another key strategy involves the development of mutual prodrugs, where the benzoate moiety could be part of a structure that links two synergistic drugs together. orientjchem.org In this approach, each drug acts as a promoiety for the other. orientjchem.org For example, a drug with a free hydroxyl or amino group could be esterified with a benzoic acid derivative that itself possesses therapeutic activity. Upon hydrolysis, both active compounds are released at the same site, potentially leading to an enhanced therapeutic effect.

Furthermore, benzoate derivatives can be incorporated into more complex prodrug systems designed for targeted drug delivery. For example, they can be part of a linker in antibody-directed enzyme prodrug therapy (ADEPT), where an antibody directs an enzyme to a specific tissue (e.g., a tumor), and a subsequently administered prodrug is selectively activated at that site. researchgate.net The stability and cleavage characteristics of the benzoate ester would be crucial for the efficacy of such a system. Polymeric ester prodrugs, where a drug is attached to a polymer backbone via an ester linkage, represent another advanced strategy. scirp.org This approach can lead to a sustained release of the drug as the ester bonds are gradually hydrolyzed, prolonging the therapeutic effect and reducing the required dosing frequency. scirp.org

The versatility of the benzoate structure is also evident in its use to improve the aqueous solubility of poorly soluble drugs. While esterification to a simple benzoate generally increases lipophilicity, derivatization to a benzoate carrying a solubilizing group, such as a phosphate (B84403) or a quaternary ammonium (B1175870) salt, can dramatically enhance water solubility, which is particularly useful for intravenous formulations. nih.govnih.gov

In the context of antitubercular drug discovery, studies have shown that benzoic acid esters can act as prodrugs that are activated by mycobacterial enzymes. nih.govresearchgate.net The ester form facilitates diffusion across the mycobacterial cell membrane, and subsequent hydrolysis releases the active benzoic acid derivative inside the cell. nih.govresearchgate.net The activity of these prodrugs can be influenced by the substituents on the benzoate ring, highlighting the importance of the specific chemical structure of the benzoate moiety. nih.gov

The following table summarizes the key prodrug strategies that could potentially involve a benzoate moiety like this compound.

Prodrug Strategy Objective Mechanism Involving Benzoate Moiety Potential Advantage Relevant Compounds Mentioned in Research
Masking Polar Groups Improve lipophilicity and membrane permeabilityEsterification of a drug's hydroxyl or carboxylic acid group with a benzoate derivative.Enhanced oral absorption, reduced local irritation (e.g., gastric). nih.govnih.govNSAID esters (e.g., esters of aspirin, ibuprofen, diclofenac). nih.govnih.govacs.org
Modulating Hydrolysis Rate Control the rate of active drug release.Introduction of electron-withdrawing or electron-donating groups on the benzoate ring.Optimized pharmacokinetic profile. nih.govSubstituted benzoates (e.g., nitrobenzoates, chlorobenzoates). nih.gov
Mutual Prodrugs Deliver two synergistic drugs simultaneously.Linking two drugs together, where one may be a benzoate derivative.Enhanced therapeutic efficacy, potential for reduced side effects. orientjchem.orgAcetylsalicylic acid and paracetamol mutual prodrug. nih.gov
Targeted Delivery (e.g., ADEPT) Deliver the active drug to a specific site.Benzoate ester acts as a cleavable linker activated by a targeted enzyme.Increased efficacy and reduced systemic toxicity. researchgate.netPyrrolo[2,1-c] researchgate.netacs.orgbenzodiazepine prodrugs. researchgate.net
Sustained Release Prolong the duration of drug action.Incorporation into a polymeric backbone via an ester linkage.Reduced dosing frequency and improved patient compliance. scirp.orgPolymeric ester prodrugs. scirp.org
Improving Aqueous Solubility Enhance solubility for formulation purposes.Attachment of a benzoate moiety containing a water-solubilizing group.Suitability for intravenous administration. nih.govnih.govPhosphate esters of steroids (e.g., Cortisol), Sol-enzalutamide. nih.govnih.gov
Antimicrobial Prodrugs Facilitate entry into microbial cells.Esterification to create a more lipophilic prodrug that is hydrolyzed by microbial enzymes.Increased intracellular concentration of the active agent. nih.govresearchgate.netBenzoic acid esters for antitubercular activity. nih.govresearchgate.net

Potential in Agrochemical Research and Development

Intermediate for Herbicides and Fungicides

The utility of Methyl 4-fluoro-3-methylbenzoate in agrochemical research lies primarily in its function as a versatile intermediate. While direct synthesis of a commercialized herbicide or fungicide from this specific ester may not be widely documented, the broader class of fluorinated benzoic acids and their derivatives are integral to the synthesis of various crop protection agents. ossila.com The scientific literature and patent landscape indicate that the "3-fluoro-4-methylphenyl" moiety, the core of the subject compound, is a key component in the rational design of new pesticides. researchgate.net

For instance, research into novel 4-methyl-1,2,3-thiadiazole (B96444) derivatives has utilized the 3-fluoro-4-methylphenyl substructure to develop compounds with both fungicidal and insecticidal properties. researchgate.net This suggests that this compound could serve as a readily available precursor for introducing this bioactive fragment into a target molecule. The ester group can be chemically modified, for example, through hydrolysis to the corresponding carboxylic acid (4-Fluoro-3-methylbenzoic acid) or amidation to form amides, which are common functional groups in many pesticides.

Furthermore, patents related to agrochemical intermediates have described the synthesis of compounds like 3-fluoro-4-methylbenzonitrile, highlighting the industrial interest in this substitution pattern on the benzene (B151609) ring for creating new pesticides. google.com Although a different functional group, the synthesis of such a closely related molecule underscores the importance of the 3-fluoro-4-methylphenyl scaffold in the development of agricultural chemicals.

Compound NameCAS NumberRelevance to Agrochemical Synthesis
This compound180636-50-4The subject compound, a potential intermediate for agrochemicals. scbt.com
4-Fluoro-3-methylbenzoic acid403-15-6The carboxylic acid analog, a versatile building block for bioactive molecules. ossila.comsigmaaldrich.com
3-fluoro-4-methylbenzonitrile185147-08-4A structurally related agrochemical intermediate. google.com
4-methyl-1,2,3-thiadiazole derivatives with a 3-fluoro-4-methylphenyl moietyNot applicableNovel pesticide candidates designed with the core structure of the subject compound. researchgate.net

Design of Crop Protection Agents with Improved Efficacy and Environmental Profile

The incorporation of fluorine into pesticide molecules is a modern strategy aimed at enhancing their biological activity and optimizing their physicochemical properties. A recent review of pesticide development trends revealed that fluorinated compounds constitute a significant portion of newly launched agrochemicals, indicating the value of this approach. researchgate.net The presence of a fluorine atom, as in this compound, can lead to several advantages in the resulting crop protection agent.

Improved Efficacy: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding to the target enzyme or protein in the pest or pathogen. This can result in higher intrinsic activity and, consequently, lower application rates, which is both economically and environmentally beneficial. Research on novel fungicides has shown that fluorinated moieties, such as the p-trifluoromethylphenyl group, are key to their inhibitory activity against fungal pathogens like Fusarium. scielo.org.mx

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by enzymes in plants or soil microorganisms. This can lead to increased persistence of the herbicide or fungicide, providing longer-lasting protection. However, modern agrochemical design aims for a balance, ensuring the compound remains active long enough to be effective but degrades in a timely manner to prevent long-term environmental accumulation. The specific placement of the fluorine atom in this compound can be a critical factor in achieving this desired balance in a derived pesticide.

Considerations in Materials Science and Polymer Chemistry

Monomer for Specialty Polymers with Tailored Fluorine-Containing Properties

Methyl 4-fluoro-3-methylbenzoate can be utilized as a monomer or a co-monomer in the synthesis of various specialty polymers, such as aromatic polyesters and polyamides. The ester group can be hydrolyzed to a carboxylic acid, which can then be reacted with diols or diamines to form the corresponding polymers. The presence of the fluorine and methyl groups on the aromatic ring influences the properties of the resulting polymers in several ways.

Detailed Research Findings:

While direct research on the polymerization of this compound is limited, the behavior of analogous fluorinated aromatic monomers provides significant insights. For instance, studies on polyamides derived from other fluorinated aromatic diacids have shown that the incorporation of fluorine atoms can lead to:

Improved Chemical Resistance: The low polarizability and high electronegativity of fluorine reduce the polymer's susceptibility to chemical attack.

Lower Dielectric Constant: The presence of fluorine can decrease the dielectric constant of the material, making it suitable for applications in microelectronics.

Increased Hydrophobicity: Fluorinated polymers often exhibit low surface energy, leading to water and oil repellency.

The polymerization of the diacid derived from this compound with various diamines would likely yield polyamides with a combination of these desirable properties. The methyl group on the aromatic ring can also influence polymer solubility and processability.

Interactive Data Table: Predicted Properties of Polymers Derived from 4-Fluoro-3-methylbenzoic acid

Polymer TypePotential Co-monomerPredicted Key Property EnhancementPotential Application
Aromatic PolyesterEthylene GlycolIncreased thermal stability, hydrophobicityHigh-performance fibers, films
Aromatic PolyamideHexamethylenediamineEnhanced chemical resistance, lower moisture absorptionEngineering plastics, membranes

Application in Coatings and Resins with Enhanced Durability

The unique properties imparted by the fluorine atom make this compound and its derivatives attractive for use in high-performance coatings and resins. The incorporation of this compound, either as a reactive additive or as a monomer in the binder resin, can significantly enhance the durability and performance of the coating.

Detailed Research Findings:

The use of fluorinated compounds in coatings is a known strategy to improve their durability. Research on epoxy resins and other coating systems has demonstrated that the addition of fluorinated molecules can lead to surfaces with low energy, which in turn provides stain resistance and easy-to-clean properties. researchgate.net

When incorporated into a coating formulation, derivatives of this compound can migrate to the surface during the curing process. This creates a fluorine-rich surface layer that provides a protective barrier against environmental factors such as moisture, UV radiation, and chemical exposure. This surface modification can lead to a significant increase in the coating's lifespan and a reduction in maintenance requirements.

The enhanced durability of such coatings can be attributed to several factors:

UV Resistance: The strong C-F bond is less susceptible to degradation by UV radiation, which is a primary cause of coating failure.

Chemical Inertness: The fluorine-rich surface provides a barrier to a wide range of chemicals, preventing them from penetrating and damaging the underlying substrate.

Hydrophobicity and Oleophobicity: The low surface energy repels water and oils, preventing them from wetting the surface and causing damage. nih.gov

Interactive Data Table: Performance Enhancement of Coatings with Fluorinated Additives

Coating TypeFluorinated Additive (Analogous)Observed Performance ImprovementMechanism
Epoxy Resin CoatingFluorinated GrapheneIncreased corrosion resistance and hydrophobicity. nih.govFormation of a low surface energy, barrier layer. nih.gov
Acrylic CoatingFluorinated Acrylate Co-polymersImproved weatherability and anti-graffiti properties.Surface segregation of fluorine-containing segments.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The development of novel catalytic transformations for "Methyl 4-fluoro-3-methylbenzoate" is a promising avenue for creating a diverse range of derivatives with unique properties. Future research will likely focus on leveraging the existing fluorine and methyl substituents to direct new reactions and functionalizations.

One area of exploration is the photocatalytic hydrodefluorination of fluorinated aryl benzoates. This method allows for the selective removal of fluorine atoms, providing access to various fluorination patterns that are otherwise difficult to synthesize. nih.gov By controlling the reaction conditions, it may be possible to selectively defluorinate "this compound" to produce novel building blocks.

Another promising direction is the use of benzoate (B1203000) groups as photosensitizing catalysts. Research has shown that methyl 4-fluorobenzoate can act as a photosensitizing catalyst for the fluorination of simple substrates. nih.gov This suggests that "this compound" itself could be investigated as a catalyst or auxiliary in light-powered C(sp3)–H fluorinations, expanding the scope and efficiency of these reactions for complex molecules. nih.govresearchgate.net

Furthermore, advancements in transition-metal-catalyzed reactions could enable the direct functionalization of the aromatic ring. researchgate.net Techniques such as C-H activation could allow for the introduction of new substituents at specific positions, guided by the electronic effects of the fluorine and methyl groups. The exploration of various catalysts, such as palladium, rhodium, and iridium complexes, could unlock new synthetic pathways.

Catalytic MethodPotential Application for this compoundExpected Outcome
Photocatalytic HydrodefluorinationSelective removal of the fluorine atomAccess to novel fluorination patterns and building blocks
Photosensitization CatalysisUse as a catalyst or auxiliary in C-H fluorinationIncreased efficiency and scope for fluorinating complex molecules
Transition-Metal-Catalyzed C-H ActivationIntroduction of new functional groups on the aromatic ringSynthesis of diverse derivatives with tailored properties

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers can have vastly different biological activities. Developing asymmetric synthesis routes for chiral derivatives of "this compound" would provide access to a new chemical space of potentially bioactive compounds.

One approach is the use of organocatalysis for the asymmetric synthesis of chiral fluorinated compounds. rsc.orgnih.govchimia.ch Chiral catalysts, such as cinchona alkaloids, have been shown to be effective in catalyzing the enantioselective addition of fluorinated esters to various substrates. nih.gov This methodology could be adapted to reactions involving "this compound" to produce chiral derivatives with high enantiomeric excess.

Another strategy involves the use of chiral metal complexes to promote stereoselective fluorination. mdpi.com For instance, chiral Ni(II) complexes have been successfully used in the synthesis of fluorinated amino acids. nih.gov Similar catalytic systems could be explored for the asymmetric functionalization of the methyl group or other positions on the "this compound" scaffold.

Future research could focus on the development of novel chiral ligands and catalytic systems specifically designed for fluorinated aromatic esters. This would enable the synthesis of a wide range of enantiomerically pure derivatives for biological screening.

Asymmetric Synthesis ApproachPotential ApplicationTarget Chiral Derivatives
OrganocatalysisEnantioselective functionalization of the ester or methyl groupChiral fluorinated esters and acids
Chiral Metal Complex CatalysisStereoselective reactions on the aromatic ring or side chainEnantiomerically pure functionalized benzoates

Integration with Machine Learning and AI in Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. researchgate.netnih.govikprress.org These computational tools can be applied to "this compound" and its derivatives to accelerate the identification of promising drug candidates.

AI and ML models are increasingly used to predict the effects of fluorination on drug-like properties. researchgate.net By analyzing large datasets of fluorinated compounds, these models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential off-target effects. researchgate.netresearchgate.net This can help to prioritize the synthesis of derivatives of "this compound" with the most favorable predicted profiles.

A machine learning approach has also been developed to predict the fluorination strength of electrophilic fluorinating reagents, which can aid in the rational design of synthetic routes. rsc.org

AI/ML ApplicationPotential Use with this compoundDesired Outcome
ADMET PredictionIn silico screening of virtual derivativesPrioritization of candidates with favorable drug-like properties
Generative Molecular DesignDe novo design of novel compounds based on the core scaffoldIdentification of potent and selective drug candidates
Reaction PredictionOptimization of synthetic routes for novel derivativesIncreased efficiency and success rate of synthesis

Investigation of Photophysical Properties for Optoelectronic Applications

Fluorinated aromatic compounds often exhibit unique photophysical properties that make them attractive for applications in optoelectronics. researchgate.net A systematic investigation of the photophysical properties of "this compound" and its derivatives could reveal their potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The introduction of fluorine atoms can influence the electronic structure of molecules, affecting their absorption and emission spectra. nih.gov Research on fluorinated tolanes has shown that the position and number of fluorine substituents can tune the photoluminescence characteristics. nih.gov Similar studies on derivatives of "this compound" could lead to the development of new materials with tailored optical properties.

Furthermore, the thermal and dielectric properties of fluorinated polymers are often enhanced. mdpi.comresearchgate.net Polyimides derived from fluorinated monomers have shown excellent thermal stability, high optical transparency, and low dielectric constants. researchgate.netmdpi.com "this compound" could serve as a monomer or building block for the synthesis of novel fluorinated polymers with desirable properties for electronic applications.

Property to InvestigatePotential ApplicationRationale
Absorption and Emission SpectraOrganic Light-Emitting Diodes (OLEDs)Tuning of emission color and efficiency through derivatization
Quantum YieldFluorescent Probes and SensorsHigh quantum yield is desirable for sensitive detection
Thermal and Dielectric PropertiesPolymer-based ElectronicsEnhanced stability and performance of electronic devices

Biomedical Imaging Probe Development from Fluorinated Derivatives

Fluorine-18 is a widely used radionuclide for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. The development of novel PET imaging probes often involves the incorporation of fluorine into biologically active molecules. Derivatives of "this compound" could be explored as precursors for the synthesis of new PET tracers.

The stable fluorine atom in "this compound" can be replaced with fluorine-18 in the final step of a synthesis, a process known as late-stage fluorination. This approach is advantageous as it minimizes the handling of radioactive material. The development of efficient radiolabeling methods for this scaffold would be a key area of future research.

Furthermore, fluorescent derivatives of "this compound" could be developed as probes for fluorescence imaging. Benzothiadiazole derivatives, for example, have emerged as a new class of fluorescent probes for bioimaging. researchgate.netsemanticscholar.org By incorporating fluorophores into the "this compound" structure, it may be possible to create novel probes for visualizing biological processes at the cellular and molecular level.

Imaging ModalityDevelopment ApproachPotential Application
Positron Emission Tomography (PET)Late-stage radiofluorination with fluorine-18Development of novel diagnostic imaging agents
Fluorescence ImagingSynthesis of fluorescent derivativesProbes for cellular and molecular imaging

Q & A

Basic Research Questions

Q. What is the most reliable synthetic route for Methyl 4-fluoro-3-methylbenzoate, and what parameters optimize yield?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification. A mixture of 4-fluoro-3-methylbenzoic acid (25.96 mmol), methanol (40 mL), and concentrated H₂SO₄ (1.0 mL) is refluxed at 65°C overnight. Post-reaction, the mixture is diluted with ether, neutralized with NaHCO₃, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. Critical parameters include maintaining reflux temperature (65°C) and stoichiometric excess of methanol to drive esterification to completion .

Q. How is this compound typically purified, and what analytical techniques confirm its identity?

  • Methodological Answer :

  • Purification : Liquid-liquid extraction (ether/NaHCO₃) removes unreacted acid, followed by drying with MgSO₄ to eliminate residual water.
  • Characterization :
  • ¹H/¹³C NMR : Identifies methyl (δ ~3.8–3.9 ppm for COOCH₃), aromatic protons (δ ~6.8–8.0 ppm), and fluorine coupling patterns.
  • GC-MS/HPLC : Validates purity (>95%) and molecular ion peak (m/z 168.14 for [M+H]⁺).
  • 19F NMR is critical for confirming the fluorine substituent’s position .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Boiling Point : Estimated via computational tools (e.g., NIST Chemistry WebBook models) due to limited experimental data.
  • Solubility : Highly soluble in ether, methanol, and dichloromethane; sparingly soluble in water.
  • Stability : Hydrolyzes under strongly acidic/basic conditions; store anhydrous at 4°C .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro and 3-methyl groups influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine group meta-directs electrophilic substitution (e.g., nitration) to the para position relative to itself.
  • Steric Effects : The 3-methyl group hinders ortho-substitution, favoring para-functionalization. Computational modeling (DFT) or Hammett σ constants can predict reactivity trends. Experimental validation via competitive reactions (e.g., bromination) is recommended .

Q. What strategies resolve discrepancies in purity assessments between GC and HPLC for this compound?

  • Methodological Answer :

  • Cross-Validation : Use both GC (for volatile impurities) and HPLC (for non-volatile by-products).
  • Internal Standards : Spiking with deuterated analogs (e.g., this compound-d₃) improves quantification accuracy.
  • Calibration Curves : Prepare using certified reference standards (e.g., CAS 180636-50-4) to minimize instrumental drift .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer :

  • Drug Design : The ester is hydrolyzed to 4-fluoro-3-methylbenzoic acid, a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents).
  • Case Study : In G protein-coupled receptor (GPCR) antagonist synthesis, the methyl ester acts as a protecting group, enabling subsequent coupling with amines or heterocycles .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across laboratories using the same protocol?

  • Methodological Answer :

  • Catalyst Activity : Trace moisture in H₂SO₄ reduces acid strength, lowering esterification efficiency. Pre-drying H₂SO₄ with molecular sieves mitigates this.
  • Reaction Monitoring : Incomplete conversion (via TLC or in-situ IR) leads to yield discrepancies. Optimize reaction time based on real-time monitoring .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.